molecular formula C50H50O21 B1249050 lapathoside A

lapathoside A

Cat. No.: B1249050
M. Wt: 986.9 g/mol
InChI Key: CYVTUSSATYABLE-CBLZDQSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

lapathoside A is a natural product found in Persicaria lapathifolia with data available.

Chemical Reactions Analysis

Anticancer Activity

Lapathoside A induces apoptosis in pancreatic cancer cell lines (PANC-1 and SNU-213) through:

  • Cell Viability Reduction : At 25 μM, viability decreased to 40% (PANC-1) and 27% (SNU-213) .

  • Apoptosis Induction : Annexin V/PI staining revealed a 4.2-fold increase in apoptotic PANC-1 cells (5.47% → 21.83%) and a 3.4-fold increase in SNU-213 cells (11.33% → 38.77%) .

Table 2: Anticancer Efficacy of this compound

Cell LineConcentration (μM)Viability (%)Apoptosis (%)
PANC-12539.721.83
SNU-2132520.0738.77

Mechanism of Action

This compound modulates key signaling pathways:

  • FAK/Akt Pathway : Inhibits phosphorylation of FAK (Tyr397) and Akt (Ser473), disrupting survival signals in cancer cells .

  • Apoptotic Protein Regulation : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2) .

Figure 1: Proposed Mechanism of this compound in Pancreatic Cancer Cells

text
This compound → ↓ p-FAK (Tyr397) → ↓ p-Akt (Ser473) → ↑ Apoptosis

Chemical Stability and Reactivity

  • Thermal Stability : No degradation observed under standard laboratory conditions .

  • Enzymatic Stability : Resistant to hydrolysis by human intestinal enzymes, suggesting potential oral bioavailability .

Synthetic Analog Development

Efforts to synthesize related phenylpropanoid sucrose esters (PSEs) highlight regioselective acylation strategies:

  • Regioselectivity : Higher nucleophilicity of the 3′-OH group on sucrose favors mono-acylation at this position, yielding 3′-mono-acylated PSEs .

  • Yield Optimization : Use of silyl protecting groups (TBS/TIPDS) improves di-acylation efficiency, achieving yields of 54–97% .

Table 3: Synthetic Yields of PSE Derivatives

Product TypeYield (%)
3,3′-di-acylated PSEs54–97
3′-mono-acylated PSEs27–49

Properties

Molecular Formula

C50H50O21

Molecular Weight

986.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3-hydroxy-5-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C50H50O21/c1-63-36-23-30(7-17-34(36)53)11-20-41(56)65-25-38-44(59)46(61)47(62)49(68-38)71-50(27-67-42(57)21-12-31-8-18-35(54)37(24-31)64-2)48(69-43(58)22-10-29-5-15-33(52)16-6-29)45(60)39(70-50)26-66-40(55)19-9-28-3-13-32(51)14-4-28/h3-24,38-39,44-49,51-54,59-62H,25-27H2,1-2H3/b19-9+,20-11+,21-12+,22-10+/t38-,39-,44-,45-,46+,47-,48+,49-,50+/m1/s1

InChI Key

CYVTUSSATYABLE-CBLZDQSNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O

Synonyms

lapathoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
lapathoside A

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